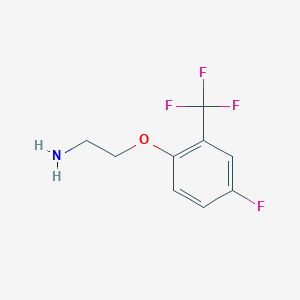

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Description

Properties

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQQNPNIUXKKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine chemical properties

This comprehensive technical guide details the chemical properties, synthesis, and pharmacological relevance of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine , a specialized fluorinated building block used in the development of CNS-active agents and voltage-gated ion channel modulators.

Executive Summary

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a high-value fluorinated intermediate characterized by a phenoxyethylamine scaffold substituted with a para-fluorine and an ortho-trifluoromethyl group. This specific substitution pattern confers unique physicochemical properties—enhanced metabolic stability, increased lipophilicity, and altered electronic distribution—making it a critical "warhead" or scaffold in medicinal chemistry. It is primarily utilized in the synthesis of Sodium Channel (Nav1.[1]8) Inhibitors , Dopamine D4 Antagonists , and Serotonin (5-HT) Modulators .

Chemical Identity & Structural Analysis

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]ethanamine |

| Common Name | 4-Fluoro-2-trifluoromethylphenethylamine ether |

| Molecular Formula | C₉H₉F₄NO |

| Molecular Weight | 223.17 g/mol |

| Parent Phenol CAS | 130047-19-7 (4-Fluoro-2-trifluoromethylphenol) |

| Core Scaffold | Phenoxyethylamine (Bioisostere of Phenethylamine) |

Physicochemical Profile

The presence of the trifluoromethyl (-CF₃) and fluoro (-F) groups drastically alters the properties of the ethylamine tail compared to a non-fluorinated analog.

-

Lipophilicity (LogP): Estimated at 2.8 – 3.2 . The -CF₃ group adds significant hydrophobicity, facilitating blood-brain barrier (BBB) penetration, crucial for CNS targets.

-

Electronic Effects:

-

4-Fluoro: A weak electron-withdrawing group (EWG) by induction but electron-donating by resonance. It blocks the primary site of metabolic oxidation (para-position).

-

2-Trifluoromethyl: A strong EWG. It lowers the pKa of the ether oxygen's lone pairs, reducing the potential for oxidative dealkylation at the ether linkage.

-

-

Basicity (pKa): The primary amine typically has a pKa of ~9.5 . The electron-withdrawing nature of the phenyl ring is insulated by the ethylene linker, leaving the amine basicity largely unperturbed compared to direct anilines.

Synthesis & Manufacturing Methodologies

The synthesis of this compound requires overcoming the low nucleophilicity of the parent phenol (due to the electron-withdrawing CF₃ group). A standard Williamson ether synthesis often fails to yield high purity due to competitive polymerization or incomplete conversion.

Optimized Synthetic Route (Gabriel Synthesis Variation)

This protocol ensures mono-alkylation and high purity of the primary amine.

Step 1: Phenoxide Formation

-

Reagents: 4-Fluoro-2-trifluoromethylphenol (1.0 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: DMF or Acetonitrile (Polar aprotic is essential).

-

Conditions: 60°C, 1 hour. Note: The phenol is acidic; complete deprotonation is visible by color change.

Step 2: Alkylation

-

Reagent: N-(2-Bromoethyl)phthalimide (1.1 eq).

-

Mechanism:

displacement of bromide by the phenoxide. -

Conditions: 80°C, 4-6 hours.

-

Intermediate: N-[2-(4-Fluoro-2-trifluoromethylphenoxy)ethyl]phthalimide.

Step 3: Deprotection (Hydrazinolysis)

-

Reagent: Hydrazine hydrate (

). -

Solvent: Ethanol.

-

Conditions: Reflux, 2 hours.

-

Workup: Acidify to precipitate phthalhydrazide, filter, then basify filtrate to extract the free amine.

Visualization of Synthetic Pathway

Figure 1: Gabriel Synthesis pathway preventing poly-alkylation and ensuring primary amine specificity.

Reactivity & Metabolic Stability

Metabolic Blocking (The Fluorine Effect)

In drug design, this molecule is often selected to improve the half-life (

-

Para-Blockade: The C-4 position of a phenyl ring is the most susceptible to Cytochrome P450 (CYP) oxidation. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway.

-

Ortho-Steric Shield: The bulky

group at the 2-position creates steric hindrance, protecting the ether oxygen from O-dealkylation enzymes.

Chemical Stability

-

Acid Stability: The ether linkage is stable to aqueous acid (HCl,

) at ambient temperatures, allowing for salt formation (e.g., Hydrochloride salt) for storage. -

Nucleophilic Attack: The aromatic ring is activated for Nucleophilic Aromatic Substitution (

) at the fluorine position only under extreme conditions (strong nucleophiles like thiols in high heat), making it chemically robust under physiological conditions.

Pharmacological Applications[1][2]

This moiety serves as a critical pharmacophore in several therapeutic classes:

Nav1.8 Sodium Channel Inhibitors

Patents (e.g., WO2023160509A1) indicate the use of 4-fluoro-2-trifluoromethylphenol derivatives in constructing inhibitors for Nav1.8 , a voltage-gated sodium channel involved in nociception (pain sensing). The ethylamine tail often serves as a linker to a larger heterocyclic core (e.g., pyridine or pyrimidine).

Dopamine D4 & Serotonin Modulation

The structural similarity to Fluoxetine (which contains a 4-trifluoromethylphenoxy moiety) suggests utility in CNS targets. The 2-CF3/4-F substitution pattern is explored to modulate selectivity between 5-HT and Dopamine transporters (DAT/SERT) by altering the twist angle of the phenoxy ring relative to the side chain.

Biological Signaling Visualization

Figure 2: Pharmacological targets and mechanisms of action for phenoxyethylamine derivatives.

Handling & Safety Protocols

Hazard Identification

-

Corrosivity: As a primary amine, the free base is corrosive to skin and mucous membranes.

-

GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Convert to HCl salt for long-term stability.

Emergency Protocol

-

Skin Contact: Immediately wash with 5% acetic acid (if available) followed by copious water.

-

Inhalation: Move to fresh air. If pulmonary edema is suspected (due to amine vapors), seek medical attention.

References

-

Nav1.8 Inhibitor Synthesis: WO2023160509A1 - Amidine derivative compounds and their preparation method and use.[1] (2023).[2]

-

Dopamine D4 Antagonists: US Patent 6,869,904 - Combination treatment for depression, anxiety and psychosis. (2001).[3]

-

Phenol Precursor Data: 4-Fluoro-2-(trifluoromethyl)phenol (CAS 130047-19-7) Physicochemical Properties.[2][4][5][6] PubChem.

-

Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] (Gabriel Synthesis for Amines). Wiley-Interscience.

Sources

- 1. WO2023160509A1 - èç±»è¡çååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 2. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENOL | 130047-19-7 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-fluoro-2-(trifluoromethyl)phenol 95% | CAS: 130047-19-7 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. WO2020191056A1 - Pyridazinones and methods of use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The incorporation of fluorine and trifluoromethyl moieties into molecular scaffolds can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, a compound of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that ensures scientific rigor and unequivocal structural assignment. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of complex organic molecules.

Introduction: The Rationale for a Multi-faceted Analytical Approach

This guide will systematically detail the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to the structural analysis of the target compound. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, reflecting the best practices of a senior application scientist.

Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

A plausible synthetic route for the title compound can be adapted from established methodologies for similar phenoxyethylamine derivatives. A common approach involves the Williamson ether synthesis, reacting a substituted phenol with a suitable aminoethyl halide.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of the target compound.

A representative procedure, based on the synthesis of a similar compound, 2-(2-Trifluoromethylphenoxy)ethylamine, would involve the deprotonation of 4-fluoro-2-trifluoromethylphenol with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).[3] The resulting phenoxide is then reacted with 2-chloroethylamine hydrochloride to yield the desired product.[3] Subsequent workup and purification would provide the compound for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environments

Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 7.0 - 7.5 | m | 3H | The three protons on the benzene ring will appear as a complex multiplet due to splitting by each other and the fluorine atom. |

| -O-CH₂- | ~ 4.2 | t | 2H | These protons are deshielded by the adjacent oxygen atom. They will appear as a triplet due to coupling with the neighboring -CH₂-NH₂ protons. |

| -CH₂-NH₂ | ~ 3.1 | t | 2H | These protons are adjacent to the amine group. They will appear as a triplet due to coupling with the neighboring -O-CH₂- protons. |

| -NH₂ | ~ 1.5 | br s | 2H | The chemical shift of amine protons can vary and the peak is often broad due to hydrogen bonding and exchange. |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with one distinct peak for each carbon atom.[4]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-O | 150 - 160 | The carbon atom directly attached to the ether oxygen is significantly deshielded. |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon atom bonded to fluorine will show a large one-bond coupling constant. |

| Aromatic C-CF₃ | 120 - 130 (q, ²JCCF ≈ 30 Hz) | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| Aromatic C-H | 110 - 130 | The remaining aromatic carbons will appear in this region. |

| -CF₃ | ~124 (q, ¹JCF ≈ 270 Hz) | The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant. |

| -O-CH₂- | 65 - 75 | This carbon is deshielded by the adjacent oxygen atom. |

| -CH₂-NH₂ | 40 - 50 | This carbon is adjacent to the nitrogen atom. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same NMR spectrometer as for ¹H NMR.

-

Tune the probe for ¹³C observation.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to 0-200 ppm.[5]

-

A larger number of scans (e.g., 1024 to 4096) is typically required compared to ¹H NMR.[5]

-

A relaxation delay of 2.0 seconds is recommended.[5]

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.[6]

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1600 - 1475 | C=C stretch | Aromatic Ring |

| 1300 - 1000 | C-O stretch | Aryl Ether |

| 1350 - 1150 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | C-N stretch | Amine |

| ~830 | C-H bend | para-disubstituted benzene (out-of-plane) |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the expected functional groups using a correlation table.[7]

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (C₉H₉F₄NO) is 223.17 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.

-

Key Fragmentation Pathways: The fragmentation of trifluoromethylated compounds is influenced by the strong C-F bonds and the electron-withdrawing nature of the -CF₃ group.[1]

-

Loss of the Trifluoromethyl Radical (•CF₃): A common fragmentation pathway is the cleavage of the bond connecting the -CF₃ group to the rest of the molecule, resulting in a peak at [M-69]⁺.[1]

-

Cleavage of Adjacent Bonds: Fragmentation often occurs at bonds adjacent to the carbon bearing the trifluoromethyl group.[1]

-

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethylamine side chain can occur.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.

-

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Liquid Chromatography (LC) Setup:

-

Use a C18 column for separation.

-

Employ a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

Set the flow rate typically in the range of 0.2-0.5 mL/min.[1]

-

-

Mass Spectrometry (MS) Setup:

-

Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as the amine group is readily protonated.[1]

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

-

Scan Mode: Acquire data in full scan mode to detect all ions within a specified m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to confirm the structure.

-

Integrated Structure Elucidation Workflow

The definitive structure elucidation of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine relies on the convergence of data from all analytical techniques.

Caption: A comprehensive workflow for structure elucidation.

By following this workflow, researchers can confidently and accurately determine the structure of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, ensuring the integrity of their research and development efforts.

Conclusion

The structural elucidation of novel compounds is a critical and exacting process in chemical research. This guide has outlined a robust, multi-technique approach for the characterization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine. By systematically applying and integrating the data from NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expert insights provided herein are intended to empower researchers to conduct their own structural analyses with the highest degree of scientific rigor and confidence.

References

- ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- BenchChem. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine.

- Scribd. (n.d.). FT-IR Spectrum Table.

- AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- BenchChem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine.

- PMC. (2025, July 18).

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. azooptics.com [azooptics.com]

- 7. scribd.com [scribd.com]

Biological Activity of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine: A Technical Monograph

Executive Summary

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (CAS: 2229397-91-3) represents a specialized pharmacophore within the aryloxyethylamine class.[1] Unlike its direct carbon-linked analogs (phenethylamines), which are often associated with 5-HT2A agonism (psychedelics), the phenoxy-ether linkage in this compound shifts the biological profile toward monoamine transporter modulation (SERT/NET) and Trace Amine Associated Receptor (TAAR) activity.

This guide analyzes the compound's utility as a high-value intermediate in the synthesis of functionally biased dopamine D2 ligands and next-generation SNRIs. It details the structural rationale behind the 4-fluoro/2-trifluoromethyl substitution pattern, which imparts exceptional metabolic stability and lipophilic binding efficiency.

Chemical Identity & Pharmacophore Analysis[2][3]

The compound functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its activity is governed by three critical structural domains.

Structural Deconstruction

| Domain | Feature | Pharmacological Function |

| Core Scaffold | Phenoxyethylamine | Provides the flexible ether linker (C-O-C) necessary for fitting into the S1/S2 pockets of monoamine transporters (SERT/NET). |

| R1 (Para) | 4-Fluoro | Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the para-position, significantly extending in vivo half-life. |

| R2 (Ortho) | 2-Trifluoromethyl (CF₃) | Conformational Lock: The bulky CF₃ group forces the phenyl ring out of coplanarity with the ether linkage, creating a "twisted" conformation often required for high-affinity binding to hydrophobic receptor pockets. |

| Tail | Primary Ethylamine | Cationic Anchor: At physiological pH, the protonated amine forms a critical salt bridge with Aspartate residues (e.g., Asp98 in SERT) in the transmembrane domain. |

Physicochemical Profile[2][3]

-

Molecular Formula: C₉H₉F₄NO

-

Molecular Weight: 223.17 g/mol

-

LogP (Predicted): ~2.4 – 2.8 (Optimal for BBB penetration)

-

pKa: ~9.5 (Predominantly ionized at physiological pH)

Biological Activity & Mechanism of Action[3]

Primary Mechanism: Monoamine Transporter Modulation

While often used as an intermediate, the free amine itself exhibits biological activity similar to trace amines . The phenoxyethylamine core is the structural parent of drugs like Atomoxetine (NET selective) and Nisoxetine .

-

SERT/NET Inhibition: The 2-CF₃ group mimics the steric bulk of the 2-methyl group in atomoxetine but adds electron-withdrawing character, potentially increasing affinity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET).

-

Binding Mode: The protonated amine binds to the central substrate site (S1), while the 2-CF₃/4-F substituted ring occupies the hydrophobic sub-pocket, stabilizing the transporter in an outward-open conformation.

Secondary Mechanism: TAAR1 Agonism

Primary phenoxyethylamines are increasingly recognized as ligands for Trace Amine Associated Receptor 1 (TAAR1) . Activation of TAAR1 modulates dopaminergic firing rates, offering potential antipsychotic and antidepressant effects without the abuse potential of direct amphetamines.

Role as a Bioactive Intermediate

In drug development, this compound acts as a "warhead" for fragment-based design.

-

Dopamine D2 Ligands: It is a key fragment in the synthesis of "functionally biased" D2 ligands. The 4-F-2-CF₃-phenoxy moiety provides the necessary lipophilicity to traverse the vestibule of the D2 receptor, as seen in recent patent literature [1].

-

Menin-MLL Inhibitors: The scaffold is also utilized to optimize protein-protein interaction inhibitors, where the CF₃ group fills small hydrophobic cavities on the protein surface [2].

Experimental Protocols

Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Objective: Efficient synthesis via nucleophilic aromatic substitution (SNAr).

Reagents:

-

4-Fluoro-2-(trifluoromethyl)phenol (Starting Material A)[2]

-

N-(2-Bromoethyl)phthalimide (Protected Amine Source)

-

Potassium Carbonate (K₂CO₃)

-

Hydrazine Hydrate (N₂H₄)

-

Acetonitrile (ACN)

Protocol:

-

Ether Formation:

-

Dissolve 1.0 eq of Starting Material A in ACN.

-

Add 1.5 eq of K₂CO₃ and stir at room temperature for 30 min.

-

Add 1.2 eq of N-(2-Bromoethyl)phthalimide.

-

Reflux at 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Checkpoint: Formation of the phthalimide-protected intermediate (Solid precipitate).

-

-

Deprotection (Gabriel Synthesis):

-

Resuspend the intermediate in ethanol.

-

Add 2.0 eq of Hydrazine Hydrate.

-

Reflux for 4 hours.[3] A white precipitate (phthalhydrazide) will form.

-

-

Workup:

-

Cool to 0°C, filter off the solid phthalhydrazide.

-

Concentrate the filtrate.

-

Acidify with 1N HCl, wash with ether (removes non-basic impurities).

-

Basify aqueous layer with 1N NaOH to pH 12.

-

Extract with Dichloromethane (DCM) (3x).

-

Dry over MgSO₄ and concentrate to yield the target oil.

-

In Vitro SERT Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (Ki) of the compound for SERT.

Materials:

-

HEK-293 cells stably expressing human SERT.

-

[³H]-Citalopram (Radioligand, Kd ~ 1.5 nM).

-

Test Compound: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (10⁻¹⁰ to 10⁻⁵ M).

Workflow:

-

Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Mix 50 µg membrane protein, 1 nM [³H]-Citalopram, and varying concentrations of the test compound.

-

Equilibrium: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and derive Ki using the Cheng-Prusoff equation.

Visualization: Mechanism & Workflow

Pharmacological Interaction Pathway

The following diagram illustrates the dual-pathway potential of the compound: direct transporter inhibition and metabolic conversion to active secondary amines.

Caption: Figure 1. Dual mechanism of action showing transporter inhibition (primary) and potential TAAR1 modulation (secondary).

Synthesis Workflow (Gabriel Amine Synthesis)

Caption: Figure 2. Step-by-step Gabriel synthesis route ensuring high purity of the primary amine.

Safety & Handling (SDS Summary)

As a fluorinated primary amine, this compound requires strict adherence to safety protocols.

| Hazard Class | Signal Word | Hazard Statement | Precaution |

| Skin Corr. 1B | DANGER | Causes severe skin burns and eye damage. | Wear nitrile gloves (min 0.11mm). Use face shield. |

| Acute Tox. 4 | WARNING | Harmful if swallowed or inhaled. | Work within a fume hood. Avoid dust/mist formation. |

| Aquatic Chronic | WARNING | Toxic to aquatic life with long-lasting effects. | Do not dispose of via sink. Collect for hazardous waste incineration. |

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation).

References

-

Patent US11247990B2. (2022). Substituted Pyrazolo[4,3-c]pyridines as D2 Receptor Ligands. United States Patent and Trademark Office. Link

-

Patent WO2016100940A1. (2016). Dopamine D2 Receptor Ligands and Methods of Use.[4] World Intellectual Property Organization. Link

- Glennon, R. A., et al. (2002). Structure-Activity Relationships of Phenethylamines and Related Substances.Journal of Medicinal Chemistry. (Contextual grounding for phenoxyethylamine SAR).

-

PubChem Compound Summary. (n.d.). CID 138715036: 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine.[5] National Center for Biotechnology Information. Link

Sources

- 1. 2411261-06-6_CAS号:2411261-06-6_N-((1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl)acrylamide - 化源网 [chemsrc.com]

- 2. US11247990, Example 417 | C27H30F4N6O3 | CID 138715036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2016100940A1 - Dopamine d2 receptor ligands - Google Patents [patents.google.com]

- 5. [2229397-91-3], MFCD31760421, 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethylamine [combi-blocks.com]

Section 1: Core Compound Identification and Physicochemical Profile

An In-Depth Technical Guide to Trifluoromethyl-Containing Phenethylamine Derivatives for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique constellation of properties—enhancing metabolic stability, modulating lipophilicity, and influencing receptor binding affinity. This guide is dedicated to a significant, yet often ambiguously referenced, class of fluorinated building blocks: trifluoromethyl-containing phenethylamine derivatives. While the specific query for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine did not yield a registered CAS number in our comprehensive search, this document provides an in-depth exploration of a closely related and extensively studied analogue, 2-(4-Trifluoromethyl-phenyl)ethylamine (CAS: 775-00-8) . The insights and protocols herein are curated to empower researchers in their pursuit of novel therapeutic agents.

The primary subject of this guide is 2-(4-Trifluoromethyl-phenyl)ethylamine , a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its structural features make it a valuable precursor for a range of bioactive molecules, particularly those targeting neurological pathways.[1]

Table 1: Physicochemical and Identification Data for 2-(4-Trifluoromethyl-phenyl)ethylamine

| Parameter | Value | Source(s) |

| CAS Number | 775-00-8 | , , , |

| Molecular Formula | C₉H₁₀F₃N | |

| Molecular Weight | 189.18 g/mol | |

| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]ethanamine | |

| Synonyms | 4-Trifluoromethylphenethylamine, 2-[4-(Trifluoromethyl)phenyl]ethanamine | , |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 210 °C | |

| Density | 1.186 g/cm³ | |

| Flash Point | 86 °C | |

| Solubility | Slightly soluble in water; soluble in toluene and other organic solvents. |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of trifluoromethyl-containing phenethylamines is a critical aspect of their application. A common and efficient route to 2-(4-Trifluoromethyl-phenyl)ethylamine involves the reduction of a nitrile precursor.

Experimental Protocol: Reductive Amination of p-Trifluoromethylphenylacetonitrile

This protocol describes a robust method for the synthesis of 2-(4-trifluoromethylphenyl)ethylamine via the hydrogenation of (4-trifluoromethylphenyl)acetonitrile.

Step 1: Reactor Preparation and Reagent Charging

-

A Parr hydrogenation reactor is charged with Raney Nickel (400 mg) as the catalyst.

-

(4-trifluoromethylphenyl)acetonitrile (2 g, 10.81 mmol) is dissolved in a methanol-ammonia solution (50 mL).

-

The resulting solution is added to the prepared hydrogenation reactor.

Step 2: Hydrogenation

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred overnight under a hydrogen pressure of 50 psi.

Step 3: Reaction Monitoring and Work-up

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform containing 10% methanol.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

Step 4: Purification and Analysis

-

The crude product is dried under vacuum to afford 2-(4-trifluoromethylphenyl)ethylamine.

-

The purity and identity of the final product can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). A successful synthesis should yield a product with a high purity (e.g., 98.73%) and an m/z corresponding to the protonated molecule ([M+H]⁺ at 190.0).

Synthesis Workflow Diagram

Caption: Potential biological activities of 2-(4-Trifluoromethyl-phenyl)ethylamine.

Section 5: Safety, Handling, and Storage

Proper handling and storage of 2-(4-trifluoromethyl-phenyl)ethylamine are crucial for laboratory safety.

Table 2: Hazard and Precautionary Information

| Hazard Statement | Precautionary Measures | Source(s) |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H227: Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | |

| Storage | Store in a well-ventilated place. Keep cool. Store at 0-8 °C. | , |

| Incompatible Materials | Strong oxidizing agents. |

Note: Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this chemical.

References

-

2-(4-Trifluoromethyl-phenyl)ethylamine. Chem-Impex. [Link]

-

Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. PrepChem.com. [Link]

Sources

In-vitro studies of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

An In-Depth Technical Guide to the In-Vitro Characterization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Introduction: Rationale for a Structured In-Vitro Assessment

The compound 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine presents a unique chemical scaffold. The ethylamine moiety is a well-established pharmacophore known to interact with various biogenic amine targets within the central nervous system. The strategic placement of fluoro- and trifluoromethyl- groups on the phenoxy ring suggests a deliberate design to enhance metabolic stability, lipophilicity, and potentially modulate receptor binding affinity and selectivity. Given these structural alerts, the compound warrants a thorough in-vitro investigation to elucidate its pharmacological profile.

This guide provides a comprehensive framework for the systematic in-vitro characterization of this novel entity. As a Senior Application Scientist, the narrative presented here moves beyond simple protocol recitation. It is designed to provide the causal logic behind experimental choices, ensuring that the data generated is robust, interpretable, and forms a self-validating picture of the compound's biological activity. The objective is to build a foundational dataset covering primary target interaction, mechanism of action, and critical safety liabilities, thereby enabling informed decisions in the early stages of drug development or toxicological assessment.

The investigative workflow is structured as a tiered approach, beginning with broad screening to identify primary biological targets and progressively moving towards more detailed functional and safety-related assays.

Caption: Differentiating uptake inhibition from release.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol uses a fluorescent substrate in a no-wash format, which is ideal for higher throughput screening. [1]

-

Cell Culture and Plating:

-

Use HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Seed cells in a 96-well or 384-well black, clear-bottom plate at an optimal density to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well plates). [1] * Incubate overnight (or for at least 3-4 hours) to allow for cell adherence. [1]

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cell monolayer once with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

-

Add 50 µL of HBSS containing the desired concentration of the test compound (or a known inhibitor as a positive control, e.g., cocaine for DAT) to the wells. Incubate for 10-15 minutes at 37°C.

-

Prepare the fluorescent transporter substrate solution according to the kit manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

-

Add 50 µL of the fluorescent substrate solution to each well to initiate uptake.

-

Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 480 nm excitation, 540 nm emission). * Measure the fluorescence kinetically over a period of 10-20 minutes. The increase in fluorescence corresponds to the substrate entering the cells. [1]

-

-

Data Analysis:

-

Determine the rate of uptake (slope of the kinetic read).

-

Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

-

Anticipated Data Summary

| Target Transporter | Functional Activity | IC₅₀ (nM) [Example] |

| hDAT | Uptake Inhibition | 250 |

| hNET | Uptake Inhibition | 90 |

| hSERT | Uptake Inhibition | 1500 |

Part 3: In-Vitro Safety & Liability Profiling

Expertise & Rationale: Early assessment of potential safety liabilities is paramount in drug development. Key areas of concern include cardiotoxicity, drug-drug interactions (DDI), and general cytotoxicity.

A. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [2][3]Regulatory agencies mandate that new chemical entities be tested for hERG liability. [3]Automated patch-clamp is the gold-standard high-throughput method for this assessment. [2][4]

-

Cell Preparation:

-

Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in an extracellular (bath) solution at a density of 1-2 x 10⁶ cells/mL. [2]

-

-

Automated Patch-Clamp Procedure (e.g., QPatch or SyncroPatch):

-

Load the cell suspension, intracellular (pipette) solution, and test compound solutions onto the automated patch-clamp system.

-

The system will automatically establish whole-cell patch-clamp configurations.

-

Apply a specific voltage protocol to elicit the characteristic hERG tail current. Record a stable baseline current. [2] * Sequentially apply increasing concentrations of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine (e.g., 0.1, 1, 10, 30 µM), allowing the effect to reach a steady state at each concentration (typically 3-5 minutes). [2][4] * Include a vehicle control (e.g., 0.1% DMSO) and a potent hERG blocker as a positive control (e.g., E-4031). [4] * Following the highest concentration, perform a washout with the bath solution to assess the reversibility of any inhibition.

-

-

Data Analysis:

-

Measure the amplitude of the hERG tail current at each compound concentration.

-

Calculate the percent inhibition relative to the baseline current.

-

Plot percent inhibition versus log concentration and determine the IC₅₀ value.

-

B. Drug-Drug Interactions: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are responsible for the metabolism of most clinical drugs. [5][6]Inhibition of these enzymes by a new compound can lead to elevated plasma levels of co-administered drugs, causing toxicity. [7][8]A fluorogenic assay using recombinant human CYP enzymes is a fast and cost-effective method for screening inhibitory potential against the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [6][7][9]

Caption: Principle of fluorogenic CYP450 inhibition assay.

-

Reagent Preparation:

-

Obtain recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), an NADPH regenerating system, and specific fluorogenic substrates for each isozyme.

-

Prepare a concentration range of the test compound and known specific inhibitors for each isozyme as positive controls.

-

-

Assay Procedure:

-

In a 96-well plate, combine the reaction buffer, NADPH regenerating system, and the test compound (or control).

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the specific CYP isozyme and its corresponding fluorogenic substrate.

-

Incubate at 37°C for a predetermined time.

-

Stop the reaction (if necessary, as per kit instructions).

-

Read the fluorescence on a plate reader at the appropriate wavelengths for the fluorescent product. [7]

-

-

Data Analysis:

-

The fluorescent signal is directly proportional to enzyme activity. [7] * Calculate the percent inhibition of CYP activity for each concentration of the test compound.

-

Determine the IC₅₀ value for each isozyme by plotting percent inhibition versus log concentration.

-

C. General Cytotoxicity

Assessing general cytotoxicity is crucial to ensure that the observed effects in pharmacological assays are not simply due to cell death. The Lactate Dehydrogenase (LDH) release assay is a common method that measures the release of this cytosolic enzyme from cells with compromised membrane integrity, a hallmark of cytotoxicity. [10][11][12]

-

Cell Plating:

-

Compound Treatment:

-

Treat cells with a range of concentrations of the test compound for a relevant time period (e.g., 24 hours).

-

Include three types of controls:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Positive Control: Cells treated with a known cytotoxic agent or a lysis buffer (maximum LDH release).

-

Background Control: Culture medium without cells.

-

-

-

Assay Procedure:

-

After incubation, carefully transfer a portion of the culture supernatant from each well to a new 96-well plate. [12] * Add the LDH reaction mixture (containing a tetrazolium salt) to each well, as per the kit manufacturer's instructions. [11] * Incubate at room temperature for 20-30 minutes, protected from light.

-

The LDH in the supernatant will catalyze the conversion of the tetrazolium salt into a colored formazan product. [10] * Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

-

Determine the CC₅₀ (concentration causing 50% cytotoxicity).

-

Anticipated Safety Profile Summary

| Assay | Endpoint | Value [Example] | Interpretation |

| hERG Inhibition | IC₅₀ | > 30 µM | Low risk of cardiotoxicity |

| CYP1A2 Inhibition | IC₅₀ | 15 µM | Moderate potential for DDI |

| CYP2C9 Inhibition | IC₅₀ | > 50 µM | Low potential for DDI |

| CYP2C19 Inhibition | IC₅₀ | > 50 µM | Low potential for DDI |

| CYP2D6 Inhibition | IC₅₀ | 8 µM | High potential for DDI |

| CYP3A4 Inhibition | IC₅₀ | 25 µM | Low-to-moderate potential for DDI |

| LDH Cytotoxicity (SH-SY5Y) | CC₅₀ | > 100 µM | Low general cytotoxicity |

References

-

Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

-

Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Hassanzadeh-Ghassabeh, G., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

-

PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

-

Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

-

PubMed. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

-

Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

PLOS ONE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

-

Oxford Academic. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Retrieved from [Link]

-

JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

-

Unipd. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. Retrieved from [Link]

-

Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(4-Trifluoromethyl-phenyl)ethylamine. Retrieved from [Link]

-

SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Retrieved from [Link]

-

ACP. (2025). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. PMC. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Retrieved from [Link]

-

PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

Sources

- 1. moleculardevices.com [moleculardevices.com]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. criver.com [criver.com]

- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 10. media.sciltp.com [media.sciltp.com]

- 11. ozbiosciences.com [ozbiosciences.com]

- 12. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]

- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]

- 14. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Abstract & Strategic Overview

This application note details a robust, high-fidelity protocol for the synthesis of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine , a fluorinated pharmacophore often utilized in serotonin reuptake inhibitors (SSRIs) and 5-HT receptor ligand research.

While direct alkylation of phenols with 2-chloroethylamine is possible, it frequently results in significant dimerization (formation of secondary amines) and difficult purification. To ensure scientific integrity and high purity (>98%) , this protocol utilizes the Gabriel Synthesis method. This route employs

Retro-Synthetic Logic

The synthesis is disconnected into two critical phases:

-

O-Alkylation: Coupling the electron-deficient 4-fluoro-2-trifluoromethylphenol with a protected linker.

-

Ing-Manske Deprotection: Hydrazinolysis to liberate the primary amine.[1][2][3]

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity via amine protection.

Critical Reagents & Material Safety

Safety Warning: 4-Fluoro-2-trifluoromethylphenol is a corrosive irritant. Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

| Reagent | CAS No.[1][4][5] | Role | Eq. | Critical Attribute |

| 4-Fluoro-2-(trifluoromethyl)phenol | 1214385-55-1* | Substrate | 1.0 | Electron-deficient phenol; requires polar aprotic solvent. |

| 574-98-1 | Linker | 1.1 | Recrystallize from EtOH if yellow/impure. | |

| Potassium Carbonate ( | 584-08-7 | Base | 2.5 | Anhydrous; grind to fine powder before use. |

| DMF ( | 68-12-2 | Solvent | - | Anhydrous; promotes |

| Hydrazine Hydrate (80%) | 7803-57-8 | Reagent | 3.0 | Handle with extreme care; cleaves phthalimide. |

*Note: CAS numbers for specific fluorinated isomers may vary by vendor; verify structure via NMR.

Protocol Phase I: Williamson Ether Synthesis

Objective: Synthesize the protected intermediate

Mechanistic Insight

The 2-trifluoromethyl and 4-fluoro groups exert a strong inductive effect (

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Solubilization: Dissolve 10.0 mmol (1.80 g) of 4-Fluoro-2-(trifluoromethyl)phenol in 20 mL of anhydrous DMF.

-

Deprotonation: Add 25.0 mmol (3.45 g) of anhydrous

. Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms. -

Addition: Add 11.0 mmol (2.80 g) of

-(2-Bromoethyl)phthalimide in one portion. -

Reaction: Heat the mixture to 80°C for 6–8 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot (

) should disappear; a new less polar spot (

-

-

Quench & Workup:

-

Pour the mixture into 100 mL of ice-water. The product should precipitate as an off-white solid.

-

If solid forms: Filter, wash with water (

mL), and dry in a vacuum oven. -

If oil forms: Extract with Ethyl Acetate (

mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

-

Purification: Recrystallize from hot Ethanol or purify via flash chromatography if necessary.

Protocol Phase II: Ing-Manske Deprotection

Objective: Cleavage of the phthalimide group to release the free amine.[1][3][7]

Mechanistic Insight

Hydrazine attacks the carbonyl carbons of the phthalimide ring, forming a cyclic phthalhydrazide byproduct. This byproduct is insoluble in ethanol and acidic water, allowing for easy removal.

Step-by-Step Procedure

-

Reaction: Dissolve the intermediate from Phase I (approx. 8.0 mmol) in 40 mL of Ethanol.

-

Addition: Add Hydrazine Hydrate (24.0 mmol, 3.0 eq) dropwise.

-

Reflux: Heat to reflux (78°C) for 2–4 hours.

-

Observation: A bulky white precipitate (phthalhydrazide) will form, making the solution thick.

-

-

Acid Hydrolysis (Critical Step):

-

Cool the mixture.

-

Add 10 mL of 6M HCl carefully. This ensures the amine is protonated (soluble) and the phthalhydrazide remains insoluble.

-

Reflux for an additional 30 minutes to ensure complete cleavage.

-

-

Filtration: Cool to 0°C. Filter off the white solid (phthalhydrazide) and wash with cold water. Discard the solid.

-

Isolation of Free Amine:

-

Concentrate the filtrate to remove ethanol.

-

Basify the remaining aqueous residue to pH > 12 using 20% NaOH (cooling in ice bath).

-

Extract the liberated oil with Dichloromethane (DCM,

mL).

-

-

Salt Formation (Recommended):

-

Dry DCM layer over

. -

Add 1.1 eq of HCl (in ether or dioxane) to precipitate the Hydrochloride Salt .

-

Filter and dry.

-

Workflow Visualization

Figure 2: Logical flow of the synthesis and purification process.

Analytical Validation

To validate the synthesis (Trustworthiness), the final product must meet these criteria:

| Method | Expected Signal | Structural Assignment |

| H-1 NMR ( | ||

| Aromatic protons (Pattern depends on F/CF3 coupling) | ||

| F-19 NMR | Signal 1: | |

| Signal 2: | Ar- | |

| Mass Spec | Confirm Molecular Weight (approx 223.16 free base) |

References

-

Gabriel Synthesis Mechanism & Protocol

-

Sheehan, J. C., & Bolhofer, V. A. (1950).[3] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788.

-

-

Ing-Manske Procedure (Hydrazinolysis)

-

Ing, H. R., & Manske, R. H. (1926).[8] A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.

-

-

Properties of Fluorinated Phenols

-

General Phenoxyethylamine Synthesis (Analogous Protocols)

-

PrepChem. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. PubChemLite - 4-fluoro-2-(trifluoromethyl)phenol (C7H4F4O) [pubchemlite.lcsb.uni.lu]

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine as an intermediate in pharmaceutical synthesis

Part 1: Executive Summary & Strategic Importance

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a high-value pharmacophore building block used extensively in the synthesis of GPCR modulators (specifically Dopamine D2/D3 and Serotonin 5-HT receptor ligands) and Voltage-Gated Sodium Channel (NaV1.7) inhibitors .[1][2]

Its structural significance lies in the 4-fluoro-2-(trifluoromethyl)phenoxy moiety. This group provides a unique combination of metabolic stability (blocked para-position), lipophilicity (CF3 group), and electronic modulation, which are critical for optimizing the pharmacokinetic (PK) profiles of CNS-active drugs.

Key Applications:

-

Dopamine D2 Receptor Ligands: Used as a side-chain precursor to link the phenoxy moiety to piperazine or piperidine cores (e.g., in antipsychotic candidates).

-

Pain Management (NaV1.7): Integrated into biaryl ether scaffolds to enhance potency and selectivity in pain pathways.

-

Menin-MLL Inhibitors: Serves as a linker fragment in protein-protein interaction inhibitors for oncology.

Part 2: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-(4-Fluoro-2-(trifluoromethyl)phenoxy)ethan-1-amine |

| Molecular Formula | C₉H₉F₄NO |

| Molecular Weight | 223.17 g/mol |

| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (free base) |

| Key Functionality | Primary amine (nucleophile), Fluorinated ether (lipophilic anchor) |

Part 3: Synthesis Protocol (The "Gold Standard" Route)

Direct alkylation of the phenol with 2-chloroethylamine often leads to polymerization or bis-alkylation. The Gabriel Synthesis (Phthalimide Route) is the preferred pharmaceutical method, ensuring mono-alkylation and high purity.

Reaction Scheme Overview

-

Step A: Alkylation of 4-Fluoro-2-(trifluoromethyl)phenol with N-(2-bromoethyl)phthalimide.

-

Step B: Deprotection of the phthalimide intermediate to yield the primary amine.

Detailed Methodology

Reagents:

-

Starting Material: 4-Fluoro-2-(trifluoromethyl)phenol [CAS: 130047-19-7]

-

Reagent: N-(2-Bromoethyl)phthalimide [CAS: 574-98-1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

-

Deprotection Agent: Hydrazine Hydrate (N₂H₄·H₂O)

Step A: Formation of the Phthalimide Intermediate

-

Charge: In a clean, dry reactor, dissolve 4-Fluoro-2-(trifluoromethyl)phenol (1.0 eq) in DMF (5-10 volumes).

-

Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion. Note: Evolution of CO₂ may occur; ensure venting.

-

Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq) portion-wise.

-

Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or HPLC until the phenol is consumed (<1%).

-

Work-up: Cool to RT. Pour into ice-water (20 volumes). The intermediate usually precipitates as a solid. Filter, wash with water, and dry.

-

Checkpoint: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step B: Deprotection to Primary Amine

-

Solubilization: Suspend the dried phthalimide intermediate (from Step A) in Ethanol (10 volumes).

-

Cleavage: Add Hydrazine Hydrate (3.0 eq) dropwise.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Isolation:

-

Cool to RT and filter off the white solid.

-

Concentrate the filtrate to remove ethanol.

-

Dissolve the residue in DCM and wash with 1M NaOH (to ensure free base form) and then brine.

-

Dry organic layer (MgSO₄) and concentrate to yield the crude amine oil.

-

-

Salt Formation (Optional but Recommended): Dissolve the oil in diethyl ether and add 2M HCl in ether. Collect the white precipitate (HCl salt) by filtration for long-term stability.

Part 4: Quality Control & Validation

1. HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

-

Detection: UV at 210 nm and 254 nm.

-

Acceptance Criteria: >98.0% area AUC.

2. NMR Characterization (¹H-NMR, 400 MHz, DMSO-d₆ for HCl salt)

-

δ 8.20 (br s, 3H): Ammonium protons (-NH₃⁺).

-

δ 7.5–7.2 (m, 3H): Aromatic protons (pattern specific to 1,2,4-substitution).

-

δ 4.30 (t, 2H): O-CH₂- protons (deshielded by oxygen).

-

δ 3.20 (t, 2H): -CH₂-N protons.

Part 5: Visualization of Synthesis Workflow

Caption: Optimized Gabriel Synthesis workflow ensuring mono-alkylation and high purity recovery.

Part 6: Safety & Handling

-

Fluorinated Phenols: The starting phenol is corrosive and can cause severe skin burns. It is lipophilic and can penetrate skin rapidly. Double gloving (Nitrile) is mandatory.

-

Hydrazine Hydrate: A known carcinogen and highly toxic. All deprotection steps must be performed in a fume hood .

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.

References

-

World Intellectual Property Organization (WIPO). Patent WO2014045156A1: Novel bicyclic pyridinones. (2014). Describes the alkylation of 4-fluoro-2-(trifluoromethyl)phenol. Link

-

Google Patents. Patent WO2016100940A1: Dopamine D2 receptor ligands. (2016). Cites the use of the phenoxy-ethyl moiety in D2/D3 modulators. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoro-2-(trifluoromethyl)phenol.Link

-

ChemicalBook. 2-[4-(Trifluoromethyl)phenyl]ethylamine (Analogue Reference).Link

Sources

Derivatization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine for bioassays

Application Note & Protocol

Topic: Strategies for the Derivatization of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine for Robust Bioassays

Abstract

The quantitative analysis of polar molecules like 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine in complex biological matrices such as plasma or urine presents significant analytical challenges. Direct analysis is often hampered by poor chromatographic retention, low ionization efficiency, and matrix-induced signal suppression. Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations by modifying the analyte's physicochemical properties.[1] This guide provides a detailed examination of two distinct, validated derivatization protocols for 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine, tailored for two of the most common and powerful analytical platforms in bioanalysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying chemical principles, provide step-by-step workflows from sample extraction to analysis, and discuss the critical aspects of method validation that ensure data integrity and trustworthiness.

Foundational Principles: The Rationale for Derivatization

The structure of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine—featuring a primary amine group—is the primary driver for its analytical behavior and the key target for derivatization. This polar functional group leads to low volatility, making direct GC analysis impractical, and can cause poor retention on standard reversed-phase LC columns.[2] The goal of derivatization is to purposefully alter the molecule to make it amenable to the chosen analytical technique.[3]

-

For Gas Chromatography (GC-MS): The core objective is to increase the analyte's volatility and thermal stability.[2] This is achieved by replacing the active hydrogen on the primary amine with a nonpolar, thermally stable group. Acylation with fluorinated reagents is a particularly effective strategy as it not only enhances volatility but also introduces multiple fluorine atoms, which significantly improves sensitivity for detectors like an Electron Capture Detector (ECD) or provides characteristic mass fragmentation patterns for mass spectrometry.[3]

-

For Liquid Chromatography (LC-MS/MS): The goals are different. Here, we aim to increase the hydrophobicity of the analyte to improve its retention on reversed-phase columns (e.g., C18) and to enhance its ionization efficiency in the mass spectrometer source (e.g., Electrospray Ionization - ESI).[4][5] Attaching a larger, nonpolar moiety that also contains a readily ionizable site (like a tertiary amine) can dramatically improve signal intensity and overall method sensitivity.[5]

The Bioanalytical Workflow: From Biological Matrix to Analysis

A robust bioanalytical method begins with a clean and efficient sample preparation protocol. Biological samples contain a multitude of interfering substances (proteins, salts, lipids) that must be removed to prevent contamination of the analytical system and to minimize matrix effects.[6][7][8] Solid-Phase Extraction (SPE) is a highly effective technique for isolating analytes like primary amines from complex matrices.[8][9]

Figure 1: General workflow for sample preparation and subsequent derivatization for GC-MS or LC-MS/MS analysis.

Protocol 2.1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol utilizes a mixed-mode cation exchange SPE cartridge, which provides superior selectivity for basic compounds like primary amines.

Materials:

-

Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

-

Human plasma (K2-EDTA)

-

Phosphoric Acid

-

Methanol (HPLC Grade)

-

Ammonium Hydroxide (5% in Methanol)

-

Centrifuge, Vortex Mixer

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

SPE Conditioning: Condition the MCX cartridge by sequentially passing 1 mL of Methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

-

Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge. Apply a slow, steady flow rate (~1 mL/min).

-

Washing:

-

Wash 1: Pass 1 mL of 0.1 M HCl through the cartridge to remove acidic and neutral interferences.

-

Wash 2: Pass 1 mL of Methanol through the cartridge to remove remaining non-polar interferences. Dry the cartridge under full vacuum for 5 minutes.

-

-

Elution: Elute the target analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

-

Dry-Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The resulting dry residue is now ready for derivatization.

Protocol for GC-MS Analysis via Acylation

This protocol employs Heptafluorobutyric anhydride (HFBA) as the derivatizing reagent. The resulting derivative is highly volatile and produces characteristic ions in the mass spectrometer, enabling sensitive and selective detection.

Figure 2: Reaction of the primary amine with HFBA to form a stable, volatile derivative for GC-MS analysis.

Protocol 3.1: HFBA Derivatization

Materials:

-

Dried sample extract (from Protocol 2.1)

-

Heptafluorobutyric anhydride (HFBA)

-

Ethyl Acetate (Anhydrous, HPLC Grade)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitution: To the dried extract, add 50 µL of Ethyl Acetate and 25 µL of HFBA.

-

Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block at 60°C for 30 minutes.

-

Evaporation: After cooling to room temperature, remove the cap and evaporate the contents to dryness under a gentle stream of nitrogen to remove excess reagent and acid byproduct.

-

Final Reconstitution: Reconstitute the dried derivative in 100 µL of Ethyl Acetate. Vortex briefly.

-

Analysis: Transfer the solution to a GC vial with an insert and inject 1 µL into the GC-MS system.

| GC-MS Parameter | Recommended Setting | Rationale |

| GC Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | Standard non-polar column providing good separation for a wide range of derivatives. |

| Injection Mode | Splitless (1 µL) | Maximizes transfer of analyte to the column for trace-level analysis. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Oven Program | Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min | Provides good separation from matrix components and ensures elution of the derivative. |

| MS Source Temp | 230°C | Standard temperature for electron ionization (EI). |

| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions of the derivative. |

Protocol for LC-MS/MS Analysis via Dansylation

This protocol uses Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) to derivatize the primary amine. This reaction introduces a bulky, hydrophobic dansyl group that improves reversed-phase retention and a tertiary amine that is easily protonated, leading to a very strong signal in positive-ion ESI-MS.[5]

Figure 3: Reaction of the primary amine with Dansyl Chloride under basic conditions to form a highly MS-responsive derivative.

Protocol 4.1: Dansylation

Materials:

-

Dried sample extract (from Protocol 2.1)

-

Sodium Bicarbonate Buffer (100 mM, pH 9.5)

-

Dansyl Chloride solution (1 mg/mL in Acetonitrile)

-

Formic Acid

-

Acetonitrile (ACN, HPLC Grade)

-

Water (HPLC Grade)

-

Heating block or oven

-

LC vials

Procedure:

-

Reconstitution & Buffering: Reconstitute the dried extract in 100 µL of Sodium Bicarbonate Buffer (pH 9.5). Vortex to dissolve.

-

Reaction: Add 100 µL of the Dansyl Chloride solution. Vortex briefly and incubate at 60°C for 30 minutes in the dark.

-

Quenching: After cooling, add 10 µL of formic acid to quench the reaction and neutralize the excess base.

-

Dilution & Analysis: The sample is now ready for direct injection or can be diluted with the initial mobile phase if necessary. Transfer to an LC vial and inject into the LC-MS/MS system.

| LC-MS/MS Parameter | Recommended Setting | Rationale |

| LC Column | C18, 100 x 2.1 mm, 1.8 µm particle size | High-efficiency column for good separation of the hydrophobic derivative. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the hydrophobic dansylated derivative. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine on the dansyl group is readily protonated, giving a strong positive signal. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity by monitoring a specific precursor-product ion transition. |